REACTION_CXSMILES
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[NH2:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([C:12](OC)=[O:13])[CH:8]=[C:9]([CH3:11])[CH:10]=2)[N:6]=1.CC(C[AlH]CC(C)C)C>>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][OH:13])[C:5]=2[N:6]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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NC=1SC2=C(N1)C(=CC(=C2)C)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |